Cas no 2219375-59-2 (3-ethyl-3-methylpiperidine-2,5-dione)

3-エチル-3-メチルピペリジン-2,5-ジオンは、ピペリジンジオン骨格を有する複素環式化合物です。分子内にエチル基とメチル基が導入された構造的特徴から、高い脂溶性と安定性を示します。有機合成中間体として有用で、特に医薬品や農薬の原料としての応用が期待されます。立体障害を生じる置換基配置により、選択的反応性を発現する点が特長です。また、結晶性に優れ、精製工程の効率化が可能です。熱的安定性にも優れており、工業的プロセスへの適応性が高い化合物です。

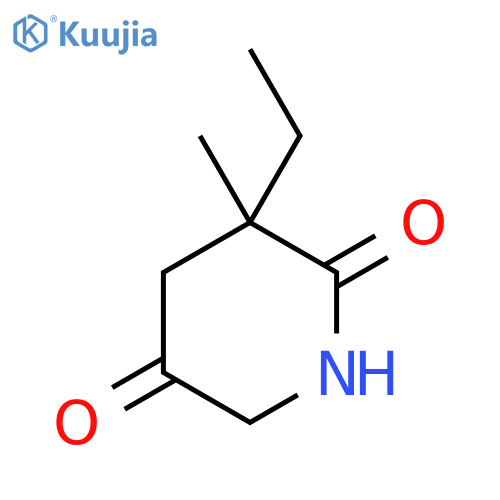

2219375-59-2 structure

商品名:3-ethyl-3-methylpiperidine-2,5-dione

3-ethyl-3-methylpiperidine-2,5-dione 化学的及び物理的性質

名前と識別子

-

- 3-ethyl-3-methylpiperidine-2,5-dione

- EN300-1708159

- 2219375-59-2

-

- インチ: 1S/C8H13NO2/c1-3-8(2)4-6(10)5-9-7(8)11/h3-5H2,1-2H3,(H,9,11)

- InChIKey: IQYVXINSYLCWST-UHFFFAOYSA-N

- ほほえんだ: O=C1C(C)(CC)CC(CN1)=O

計算された属性

- せいみつぶんしりょう: 155.094628657g/mol

- どういたいしつりょう: 155.094628657g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 200

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 46.2Ų

- 疎水性パラメータ計算基準値(XlogP): 0.3

3-ethyl-3-methylpiperidine-2,5-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1708159-5.0g |

3-ethyl-3-methylpiperidine-2,5-dione |

2219375-59-2 | 5g |

$2981.0 | 2023-06-04 | ||

| Enamine | EN300-1708159-0.1g |

3-ethyl-3-methylpiperidine-2,5-dione |

2219375-59-2 | 0.1g |

$904.0 | 2023-09-20 | ||

| Enamine | EN300-1708159-2.5g |

3-ethyl-3-methylpiperidine-2,5-dione |

2219375-59-2 | 2.5g |

$2014.0 | 2023-09-20 | ||

| Enamine | EN300-1708159-0.25g |

3-ethyl-3-methylpiperidine-2,5-dione |

2219375-59-2 | 0.25g |

$946.0 | 2023-09-20 | ||

| Enamine | EN300-1708159-10.0g |

3-ethyl-3-methylpiperidine-2,5-dione |

2219375-59-2 | 10g |

$4421.0 | 2023-06-04 | ||

| Enamine | EN300-1708159-1g |

3-ethyl-3-methylpiperidine-2,5-dione |

2219375-59-2 | 1g |

$1029.0 | 2023-09-20 | ||

| Enamine | EN300-1708159-0.05g |

3-ethyl-3-methylpiperidine-2,5-dione |

2219375-59-2 | 0.05g |

$864.0 | 2023-09-20 | ||

| Enamine | EN300-1708159-0.5g |

3-ethyl-3-methylpiperidine-2,5-dione |

2219375-59-2 | 0.5g |

$987.0 | 2023-09-20 | ||

| Enamine | EN300-1708159-1.0g |

3-ethyl-3-methylpiperidine-2,5-dione |

2219375-59-2 | 1g |

$1029.0 | 2023-06-04 | ||

| Enamine | EN300-1708159-10g |

3-ethyl-3-methylpiperidine-2,5-dione |

2219375-59-2 | 10g |

$4421.0 | 2023-09-20 |

3-ethyl-3-methylpiperidine-2,5-dione 関連文献

-

Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387

-

Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346

-

Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237

-

Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666

-

Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774

2219375-59-2 (3-ethyl-3-methylpiperidine-2,5-dione) 関連製品

- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)

- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)

- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)

- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)

- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)

- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)

- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)

- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)

- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)

- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量